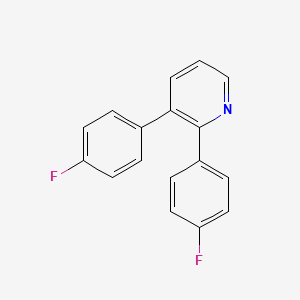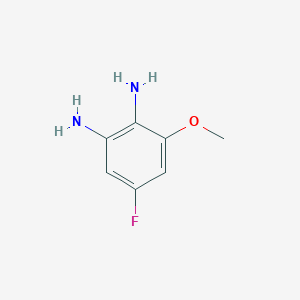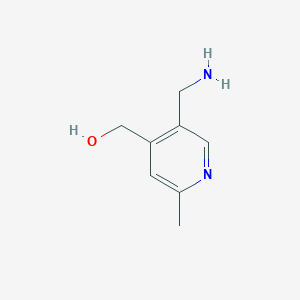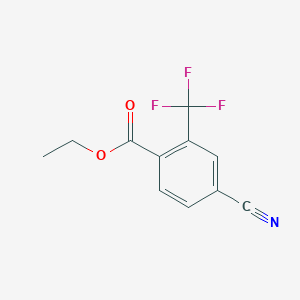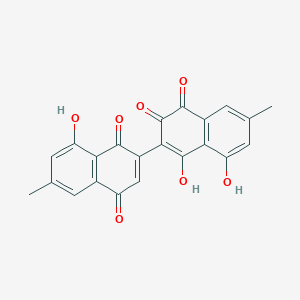
3,8,8'-Trihydroxy-6,6'-dimethyl-2,2'-binaphthalene-1,1',4,4'-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a binaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Binaphthalene Core: This step involves coupling reactions to form the binaphthalene structure.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: Methyl groups are added using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents like bromine or chlorinating agents are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated binaphthalene derivatives.
Applications De Recherche Scientifique
3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gossypol: A similar compound with a binaphthalene core and multiple hydroxyl groups.
Tetrahydroxy-binaphthalene Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties compared to other binaphthalene derivatives .
Propriétés
Numéro CAS |
88381-84-4 |
|---|---|
Formule moléculaire |
C22H14O7 |
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
4,5-dihydroxy-3-(8-hydroxy-6-methyl-1,4-dioxonaphthalen-2-yl)-7-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C22H14O7/c1-8-3-10-13(23)7-12(19(26)16(10)14(24)5-8)18-21(28)17-11(20(27)22(18)29)4-9(2)6-15(17)25/h3-7,24-25,28H,1-2H3 |
Clé InChI |
PKZQGPXSUYINCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)C3=C(C4=C(C=C(C=C4O)C)C(=O)C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)
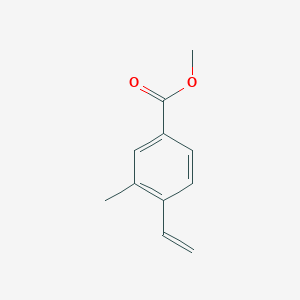
![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
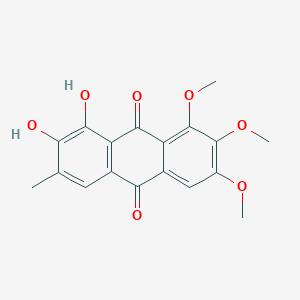
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)
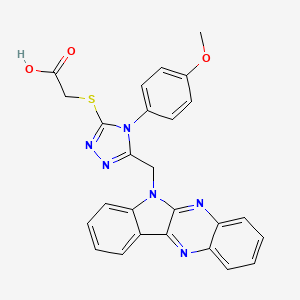

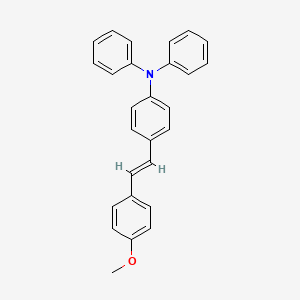
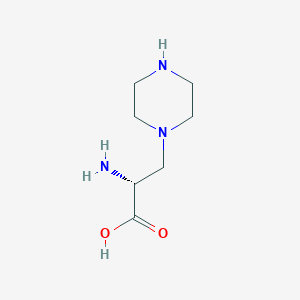
![[1,4'-Bipiperidine]-1'-aceticacid,potassiumsalt(1:1)](/img/structure/B13141654.png)
